4-Hydroxycyclohexanone 4-Hydroxycyclohexanone
Brand Name: Vulcanchem
CAS No.: 13482-22-9
VCID: VC20989392
InChI: InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2
SMILES: C1CC(=O)CCC1O
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

4-Hydroxycyclohexanone

CAS No.: 13482-22-9

Cat. No.: VC20989392

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxycyclohexanone - 13482-22-9

Specification

CAS No. 13482-22-9
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 4-hydroxycyclohexan-1-one
Standard InChI InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2
Standard InChI Key BXBJZYXQHHPVGO-UHFFFAOYSA-N
SMILES C1CC(=O)CCC1O
Canonical SMILES C1CC(=O)CCC1O

Introduction

Physical and Chemical Properties

4-Hydroxycyclohexanone exhibits a range of physical and chemical properties that define its behavior under various conditions. These properties are essential for understanding its applications and handling requirements. The compound exists as a colorless to light yellow liquid at room temperature, with a density of approximately 1.1 g/cm³. Its physical state is influenced by temperature, with a relatively low melting point of -1°C and a high boiling point of 256°C, indicating strong intermolecular forces likely due to hydrogen bonding through its hydroxyl group .

The following table summarizes the key physical and chemical properties of 4-hydroxycyclohexanone:

PropertyValue
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Physical FormLiquid
ColorColorless to light yellow
Melting Point-1°C
Boiling Point256°C
Density1.1 g/cm³
Flash Point124°C
pKa (Predicted)14.62±0.20
Storage ConditionsSealed in dry container at room temperature

From a chemical perspective, 4-hydroxycyclohexanone demonstrates reactivity typical of both ketones and secondary alcohols. The carbonyl group is susceptible to nucleophilic addition reactions, including reductions to form alcohols, condensations with amines to form imines, and additions of organometallic reagents. The hydroxyl group can participate in esterification reactions, oxidations, and substitution reactions after activation. The presence of these two functional groups in the same molecule can lead to intramolecular reactions under certain conditions, potentially resulting in cyclization products .

Spectroscopically, 4-hydroxycyclohexanone shows characteristic absorption patterns in infrared spectroscopy, with strong bands for the carbonyl group (typically around 1710-1720 cm⁻¹) and the hydroxyl group (broad band around 3300-3400 cm⁻¹). In nuclear magnetic resonance (NMR) spectroscopy, the proton adjacent to the hydroxyl group appears downfield compared to other ring protons, while the carbonyl carbon shows a characteristic downfield shift in carbon-13 NMR. These spectroscopic properties are valuable for identification and purity assessment of the compound in research and industrial settings .

Synthesis and Production Methods

Several synthetic approaches have been developed for the preparation of 4-hydroxycyclohexanone, reflecting its importance as a chemical intermediate. The synthetic routes typically involve either the selective oxidation of 1,4-cyclohexanediol or the selective reduction of 1,4-cyclohexanedione, followed by careful control of reaction conditions to prevent over-oxidation or over-reduction. These methodologies have been refined over time to improve yields, stereoselectivity, and environmental impact .

One common synthetic pathway involves the oxidation of 4-hydroxycyclohexanol using appropriate oxidizing agents that selectively target secondary alcohols in the presence of other functional groups. Alternative approaches include the hydrolysis of 4-hydroxycyclohexanone ethylene acetal, which can be prepared from 1,4-dioxaspiro[4.5]decan-8-one under controlled conditions. The scientific literature documents several reference syntheses, including methods published in the Journal of Organic Chemistry (1980), Synthesis (1986), and Tetrahedron Letters (1994) .

The production of 4-hydroxycyclohexanone can also involve the transformation of related precursors such as 2,3-dioxabicyclo[2.2.2]octane, 4-methoxycyclohex-3-en-1-ol, or 1,4-cyclohexanediol. These starting materials undergo specific reaction conditions to yield the desired product with varying degrees of efficiency and purity. Industrial production typically focuses on methods that can be scaled up economically while maintaining product quality and minimizing waste generation .

Modern approaches to the synthesis of 4-hydroxycyclohexanone increasingly incorporate principles of green chemistry, seeking to reduce the environmental impact of chemical production. These efforts include the development of catalytic methods that operate under milder conditions, the use of less hazardous reagents, and the implementation of solvent-free or aqueous reaction media. Continuous flow chemistry techniques have also been applied to the synthesis of this compound, offering advantages in terms of reaction control, safety, and scalability .

Research continues to improve the synthetic accessibility of 4-hydroxycyclohexanone, with recent advances focusing on biocatalytic approaches using engineered enzymes capable of selective oxidation or reduction. These biological methods offer the potential for highly stereoselective transformations under environmentally benign conditions, representing an important frontier in the sustainable production of this versatile chemical intermediate .

Research Findings and Current Studies

Research on 4-hydroxycyclohexanone continues to evolve, with recent studies focusing on its synthetic utility, stereochemical aspects, and potential applications in various fields. Investigations into the compound's reactivity patterns have revealed nuanced behavior that depends on reaction conditions, catalysts, and the presence of other functional groups. These findings expand the synthetic toolkit available to chemists working with this versatile intermediate .

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